![molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0](/img/structure/B15159463.png)
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized pyridine derivatives[][2].
科学研究应用
Chemistry:
Surface Modification: Used to modify the surface properties of materials like silica, enhancing their compatibility with organic polymers.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic reactions.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules to surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery:
Industry:
作用机制
The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .
相似化合物的比较
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Comparison:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring, making it more suitable for applications requiring multiple amine functionalities .
- 3-(Triethoxysilyl)propylamine: Lacks the pyridine ring, which limits its use in coordination chemistry compared to N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide .
- N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, which provides different reactivity and applications in polymer chemistry .
属性
CAS 编号 |
706816-80-0 |
|---|---|
分子式 |
C15H26N2O4Si |
分子量 |
326.46 g/mol |
IUPAC 名称 |
N-(3-triethoxysilylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18) |
InChI 键 |
PVOPCUPYAFKJOI-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
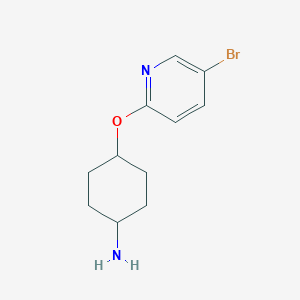
![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
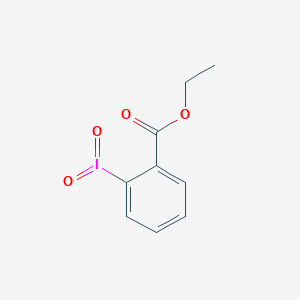
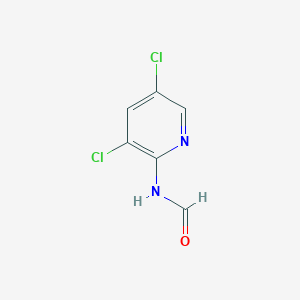
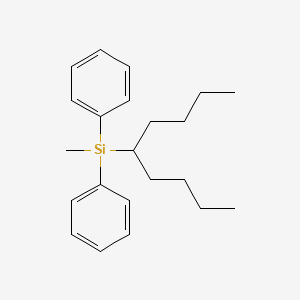
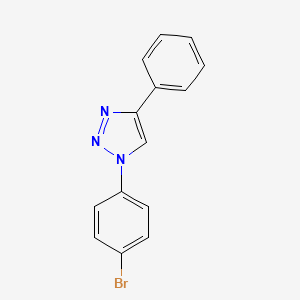
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
